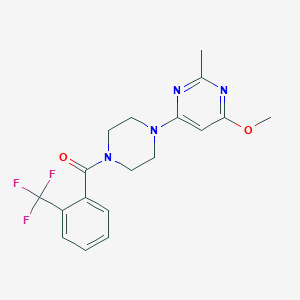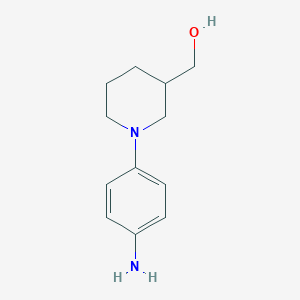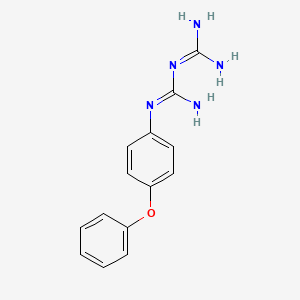
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine, also known as 1,2-diaminopropan-2-ylidene-4-phenoxybenzene guanidine, is an organic compound with the chemical formula C9H14N4O. It is a nitrogen-containing heterocyclic compound with a guanidine group, and is used as a reagent in organic synthesis. The compound is also known as 4-phenoxy-2-guanidinopropane-1,3-diamine, and has a molar mass of 202.25 g/mol. It has a melting point of 99-100 °C and is soluble in alcohols, ethers, and water.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine involves the reaction of 4-phenoxybenzaldehyde with guanidine hydrochloride to form 1-(4-phenoxyphenyl)guanidine. This intermediate is then reacted with formaldehyde and ammonium chloride to form 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
Starting Materials
4-phenoxybenzaldehyde, guanidine hydrochloride, formaldehyde, ammonium chloride
Reaction
Step 1: Dissolve 4-phenoxybenzaldehyde (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in ethanol and heat the mixture at reflux for 4 hours., Step 2: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with ethanol and dry under vacuum to obtain 1-(4-phenoxyphenyl)guanidine., Step 3: Dissolve 1-(4-phenoxyphenyl)guanidine (1.0 equiv) in methanol and add formaldehyde (1.2 equiv) and ammonium chloride (1.2 equiv). Heat the mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the resulting solid. Wash the solid with methanol and dry under vacuum to obtain 1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine.
科学的研究の応用
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as peptides and amines. The compound has also been used in the synthesis of heterocyclic compounds and in the preparation of catalysts for organic reactions. In addition, the compound has been used in the synthesis of pharmaceuticals and in the synthesis of polymers.
作用機序
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine acts as a nucleophilic reagent, which is able to react with electrophiles. The guanidine group is able to form a covalent bond with the electrophilic center, and the resulting product is an amide or an amine. The reaction is reversible, and the product can be further modified by other reagents.
生化学的および生理学的効果
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has been studied for its biochemical and physiological effects. The compound has been shown to have anti-inflammatory and anti-bacterial properties. It has also been shown to inhibit the growth of cancer cells and to have antioxidant properties. In addition, the compound has been shown to have anti-tumor effects, and to be able to reduce the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has several advantages for use in laboratory experiments. The compound is relatively inexpensive, and it is easy to obtain. In addition, it is a relatively stable compound and can be stored for extended periods of time. The compound is also soluble in a variety of organic solvents, which makes it easy to use in organic synthesis.
However, there are some limitations to the use of 1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine in laboratory experiments. The compound is sensitive to light and air, and must be stored in a dark, airtight container. In addition, the compound is highly reactive and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
将来の方向性
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine has potential for a variety of future applications. The compound can be used in the synthesis of pharmaceuticals and in the development of new catalysts. In addition, the compound can be used in the synthesis of polymers and in the development of new materials. The compound can also be used in the development of new therapeutic agents, such as anti-inflammatory and anti-cancer drugs. Furthermore, the compound can be used in the development of new biosensors, which can be used for the detection of various analytes. Finally, the compound can be used in the development of new catalysts for organic reactions, which can be used to synthesize a variety of compounds.
特性
IUPAC Name |
1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-13(16)19-14(17)18-10-6-8-12(9-7-10)20-11-4-2-1-3-5-11/h1-9H,(H6,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRWAVRZBZMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diaminomethylidene)-2-(4-phenoxyphenyl)guanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)
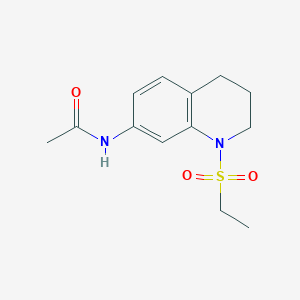
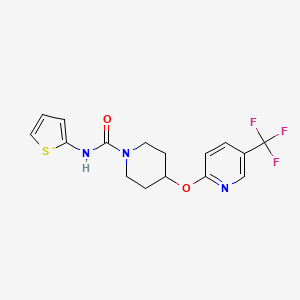
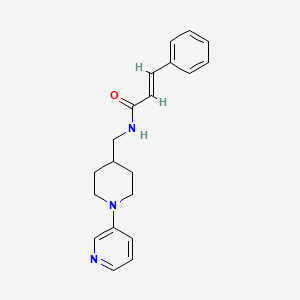
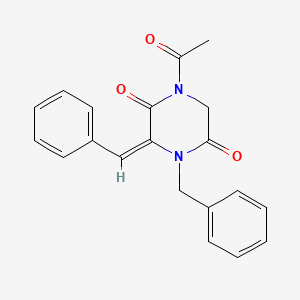
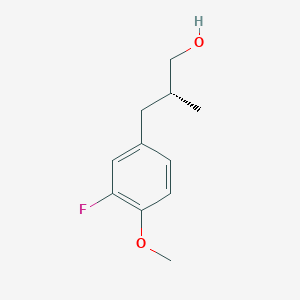
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B2391743.png)
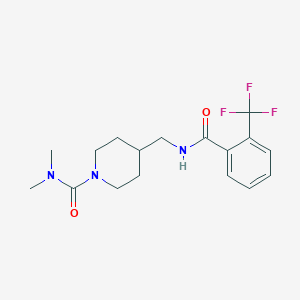
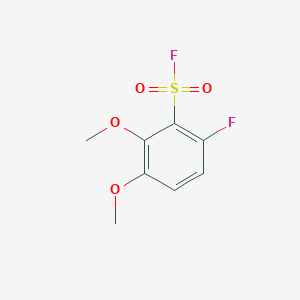
![tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate](/img/structure/B2391747.png)
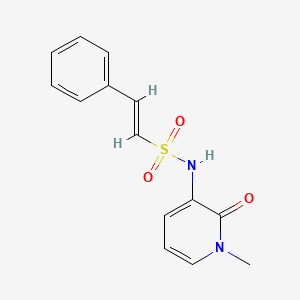
![4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2391750.png)
